molecular formula C22H17ClN2O6 B2764164 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618875-60-8

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2764164
CAS No.: 618875-60-8
M. Wt: 440.84
InChI Key: GEPOAIXSBXCGIT-UHFFFAOYSA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H17ClN2O6 and its molecular weight is 440.84. The purity is usually 95%.
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Biological Activity

The compound 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one , with CAS number 679803-00-0 , is a synthetic organic molecule notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C24H25ClN2O6
  • Molecular Weight : 472.92 g/mol
  • Structure : The compound features a pyrrole ring substituted with various functional groups, including a chlorobenzoyl moiety and a methoxyphenyl group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary tests indicate effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.
  • Antitumor Activity : In vitro studies suggest that the compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Inhibition of NF-kB Pathway : The compound appears to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a crucial role in inflammation and cancer progression.
  • Regulation of Apoptosis : It may modulate the expression of key proteins involved in apoptosis, such as caspases and Bcl-2 family proteins.
  • Interaction with Enzymes : The compound has been shown to interact with various enzymes involved in metabolic processes, potentially affecting lipid metabolism and glucose homeostasis.

Data Table of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokines
AntimicrobialBacterial growth inhibition
AntitumorInduction of apoptosis

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated significant scavenging activity comparable to established antioxidants.

Case Study 2: Anti-inflammatory Properties

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Case Study 3: Antitumor Activity

In vitro studies on human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis via mitochondrial pathways. This suggests its potential as a chemotherapeutic agent.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O6/c1-11-9-17(24-31-11)25-19(13-5-8-15(26)16(10-13)30-2)18(21(28)22(25)29)20(27)12-3-6-14(23)7-4-12/h3-10,19,26-27H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWXPUAKEQFLHE-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=C(C=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC(=C(C=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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